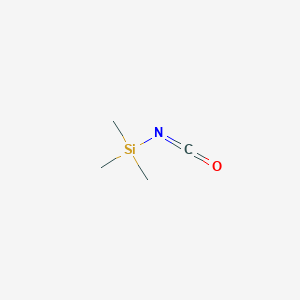
Europiumoxid
Übersicht
Beschreibung
Europium oxide is a chemical compound composed of europium and oxygen. It is commonly found in two oxidation states: europium(II) oxide and europium(III) oxide. Europium(III) oxide is the most stable form and appears as a white to light-pink solid powder. This compound is widely used in various applications, including as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .
Synthetic Routes and Reaction Conditions:
Reduction of Europium(III) Oxide: Europium(III) oxide can be reduced to europium(II) oxide using metallic europium at high temperatures.
Carbothermic Reduction: Another method involves the reduction of europium(III) oxide with carbon.
Industrial Production Methods:
Thermal Decomposition: Europium(III) oxide can be produced by the thermal decomposition of europium(III) nitrate.
Types of Reactions:
Reaction with Acids: Europium(III) oxide reacts with acids to form the corresponding europium(III) salts.
Common Reagents and Conditions:
Reducing Agents: Metallic europium, carbon.
Oxidizing Agents: Oxygen, air.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Europium(III) Salts: Formed when europium(III) oxide reacts with acids.
Europium(II) Oxide: Formed by the reduction of europium(III) oxide.
Wissenschaftliche Forschungsanwendungen
Europium oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a dopant in materials to enhance their properties.
Biology: Utilized in bioimaging and as a fluorescent marker due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Wirkmechanismus
Target of Action
Europium oxide (Eu2O3) primarily targets oxide interfaces . It plays a significant role in the stabilization of metastable or novel phases of functional oxides down to the monolayer limit . It is also used as a red or blue phosphor in television sets and fluorescent lamps, and as an activator for yttrium-based phosphors .
Mode of Action
Europium oxide interacts with its targets through a process known as redox-assisted growth mode . This involves the use of active oxygen supply from the substrate material, without any external oxygen dosage . The evolution of Eu core levels allows us to disentangle the processes of interfacial oxygen diffusion and vacancy formation in stabilizing the very first monolayers of EuO on YSZ (001) .
Biochemical Pathways
It’s known that europium oxide plays a role in theinterfacial oxygen exchange at oxide interfaces . This process is crucial in stabilizing metastable or novel phases of functional oxides .
Pharmacokinetics
It’s worth noting that europium oxide is used in the synthesis of ultrathin films, indicating that it has the potential to be distributed and metabolized in various environments .
Result of Action
The action of europium oxide results in the formation of high-quality, crystalline ultrathin films of the Heisenberg ferromagnet europium monoxide (EuO) on YSZ (001) . This process is monitored end-to-end by in situ x-ray photoelectron emission spectroscopy and electron diffraction techniques .
Action Environment
The action of europium oxide is influenced by the environment, particularly the availability of active oxygen supply from the substrate material . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of europium oxide, but more research is needed to fully understand these effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Europium oxide interacts with various biomolecules in biochemical reactions. For instance, it has been found to cause oxidative stress, which is reduced by the overexpression of genes encoding various antioxidant enzymes . Similarly, metallothionein genes are overexpressed, indicating the possible chelation of this lanthanide by these proteins .
Cellular Effects
Europium oxide has significant effects on various types of cells and cellular processes. For instance, it has been found to cause alterations in immune cells in the spleen . Moreover, lipid metabolism and autophagy are involved in the cellular stress response to europium . Both bioaccumulation in vacuoles, and their subsequent release, as well as a possible biotransformation to europium phosphate are involved in the europium detoxification process in these cells .
Molecular Mechanism
The molecular mechanism of europium oxide involves various binding interactions with biomolecules and changes in gene expression. For instance, the evolution of europium core levels allows us to disentangle the processes of interfacial oxygen diffusion and vacancy formation in stabilizing the very first monolayers of europium oxide on certain substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of europium oxide change over time. For instance, high-quality, crystalline ultrathin films of europium oxide were stabilized on certain substrates, demonstrating the product’s stability .
Dosage Effects in Animal Models
The effects of europium oxide vary with different dosages in animal models. For instance, it has been found that high-dose europium oxide nanotubes might lead to liver injury, renal toxicity, and cardiovascular damage, but the low-dose and the middle-dose europium oxide nanotubes had hardly detrimental effects on liver, kidney, and cardiovascular system .
Vergleich Mit ähnlichen Verbindungen
- Samarium(III) Oxide
- Gadolinium(III) Oxide
- Ytterbium(III) Oxide
Comparison:
- Luminescent Properties: Europium oxide is unique in its strong luminescent properties, making it highly valuable in applications requiring fluorescence. While other rare earth oxides like samarium(III) oxide and gadolinium(III) oxide also exhibit luminescence, europium oxide is particularly efficient in emitting red and blue light .
- Magnetic Properties: Europium(II) oxide is ferromagnetic at low temperatures, whereas europium(III) oxide is not. This magnetic property is not commonly found in other similar oxides .
Europium oxide stands out due to its exceptional luminescent and magnetic properties, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
europium(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Eu.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBZCFFCDTZXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Eu+3].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu2O3 | |
| Record name | europium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152733 | |
| Record name | Europium oxide (Eu2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pink powder; [Merck Index] | |
| Record name | Europium oxide (Eu2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1308-96-9, 12020-60-9 | |
| Record name | Europium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium oxide (Eu2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium oxide (Eu2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Europium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EUROPIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44642614WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















